![molecular formula C14H16ClN3O B7508062 1-(2-Chlorophenyl)-3-[(1,5-dimethylpyrrol-2-yl)methyl]urea](/img/structure/B7508062.png)
1-(2-Chlorophenyl)-3-[(1,5-dimethylpyrrol-2-yl)methyl]urea
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Overview
Description
1-(2-Chlorophenyl)-3-[(1,5-dimethylpyrrol-2-yl)methyl]urea is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. The compound is commonly known as CDU and has been found to exhibit promising activity against various diseases, including cancer, inflammation, and microbial infections.
Mechanism of Action
The mechanism of action of CDU is not fully understood. However, studies have suggested that the compound induces apoptosis in cancer cells by activating the caspase pathway. CDU also inhibits the NF-κB pathway, which is involved in the regulation of inflammation. In addition, CDU has been found to inhibit the growth of bacteria and fungi by disrupting their cell membrane.
Biochemical and Physiological Effects
CDU has been found to induce apoptosis in cancer cells by activating the caspase pathway. The compound also inhibits the production of pro-inflammatory cytokines, which are involved in the regulation of inflammation. CDU has been found to inhibit the growth of bacteria and fungi by disrupting their cell membrane. However, the compound has not been found to exhibit any significant toxicity to normal cells.
Advantages and Limitations for Lab Experiments
CDU has several advantages for lab experiments. The compound is easy to synthesize and has a high yield. CDU is also stable under normal laboratory conditions. However, CDU has some limitations for lab experiments. The compound is not water-soluble, which makes it difficult to use in aqueous solutions. CDU also has poor bioavailability, which limits its use in vivo.
Future Directions
CDU has shown promising activity against various diseases, including cancer, inflammation, and microbial infections. Further studies are needed to fully understand the mechanism of action of CDU. Future research should focus on improving the bioavailability of CDU and developing novel formulations for in vivo applications. CDU can also be used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Synthesis Methods
The synthesis of CDU involves the reaction between 2-chlorobenzoyl isocyanate and 1,5-dimethyl-2-pyrrolecarboxaldehyde in the presence of a base. The reaction yields CDU as a white solid with a yield of 60-70%. The purity of the compound can be determined by HPLC or NMR spectroscopy.
Scientific Research Applications
CDU has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been found to exhibit potent cytotoxic activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. CDU has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, CDU has shown promising activity against microbial infections, including bacteria, fungi, and viruses.
properties
IUPAC Name |
1-(2-chlorophenyl)-3-[(1,5-dimethylpyrrol-2-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O/c1-10-7-8-11(18(10)2)9-16-14(19)17-13-6-4-3-5-12(13)15/h3-8H,9H2,1-2H3,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOGHHAFLNMGPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)CNC(=O)NC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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